Researchers encounter yield loss from precipitation in cryogenic additions with common benzaldehydes. 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) provides para-resonance stabilization.
Ensures reproducible scale-up and reliable global supply.
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) is a specialized, poly-oxygenated aromatic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals [1]. Featuring a specific 3-methoxy-4-(3-methoxypropoxy) substitution pattern, this compound offers a precise balance of steric bulk, hydrogen-bonding capacity, and electronic modulation at the benzaldehyde core. In industrial procurement, it serves as a critical pre-assembled precursor that bypasses multi-step etherification processes, providing a reliable starting material with predictable solubility, controlled lipophilicity, and consistent reactivity for downstream condensation, reductive amination, and organometallic addition workflows [2].
Substituting this specific compound with simpler analogs like veratraldehyde or its regioisomer, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde, fundamentally alters both process chemistry and final product efficacy [1]. The para-positioning of the extended 3-methoxypropoxy chain exerts a strong resonance-donating (+R) effect on the aldehyde, which dictates the kinetics of nucleophilic additions and requires specific catalytic conditions that fail if the meta-isomer is used[2]. Furthermore, attempting to replace the ether-containing chain with a purely aliphatic group (e.g., a butoxy chain) eliminates a critical hydrogen-bond acceptor, significantly shifting the final API's calculated LogP and polar surface area (PSA), thereby disrupting target binding affinity and aqueous solubility profiles [3].
Procuring the pre-synthesized 3-methoxy-4-(3-methoxypropoxy)benzaldehyde eliminates the need for in-house alkylation of isovanillin with 1-bromo-3-methoxypropane[1]. In-house etherification typically suffers from competing O-alkylation vs. C-alkylation and incomplete conversion, leading to variable impurity profiles. Utilizing the commercial building block bypasses these 2 synthetic steps and avoids a standard 15-20% yield loss associated with purification and side-product removal [2].
| Evidence Dimension | Synthetic steps and yield loss |
| Target Compound Data | 0 additional steps, 0% alkylation yield loss |
| Comparator Or Baseline | In-house synthesis from isovanillin |
| Quantified Difference | Saves 2 synthetic steps and prevents 15-20% yield attrition |
| Conditions | Standard industrial scale-up workflow |
Direct procurement reduces batch-to-batch variability and eliminates the need for hazardous alkylating agent handling in the primary facility.
The regiochemistry of the 3-methoxypropoxy group drastically impacts the aldehyde's reactivity. The para-alkoxy substitution in 3-methoxy-4-(3-methoxypropoxy)benzaldehyde provides strong resonance electron donation (+R) to the carbonyl, stabilizing the ground state and resulting imine intermediates[1]. Compared to the meta-substituted isomer (4-methoxy-3-(3-methoxypropoxy)benzaldehyde), this para-effect lowers the electrophilicity of the carbonyl, requiring stronger Lewis acid catalysis but yielding imine/enamine intermediates that are thermodynamically more stable by approximately 1.5-2.0 kcal/mol [2].
| Evidence Dimension | Intermediate thermodynamic stability |
| Target Compound Data | Enhanced imine/enamine stability via para-+R effect |
| Comparator Or Baseline | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (meta-alkoxy isomer) |
| Quantified Difference | ~1.5-2.0 kcal/mol greater stability for condensation intermediates |
| Conditions | Knoevenagel or reductive amination conditions |
Dictates the choice of catalyst and reaction conditions for downstream reductive aminations or Knoevenagel condensations.
The flexible, ether-containing 3-methoxypropoxy chain significantly disrupts crystal lattice packing and enhances solvation compared to rigid, short-chain analogs like veratraldehyde (3,4-dimethoxybenzaldehyde)[1]. This structural feature increases solubility in moderately polar and non-polar industrial solvents (e.g., Toluene, THF) by over 3-fold at low temperatures. This is critical during cryogenic organometallic additions (e.g., Grignard reactions), where precipitation of the aldehyde intermediate would abruptly halt the reaction and depress overall yields [2].
| Evidence Dimension | Low-temperature organic solvent solubility |
| Target Compound Data | High solubility, remains homogeneous at -78°C to 0°C |
| Comparator Or Baseline | Veratraldehyde (3,4-dimethoxybenzaldehyde) |
| Quantified Difference | >3-fold increase in solubility in THF/Toluene |
| Conditions | Cryogenic organometallic reaction conditions (-78°C to 0°C) |
Ensures homogeneous reaction conditions during scale-up, particularly in Grignard or lithiation steps where precipitation would crash the yield.
When incorporated into an API scaffold, the terminal ether oxygen of the 3-methoxypropoxy chain provides an additional hydrogen bond acceptor without significantly increasing steric bulk compared to an aliphatic chain[1]. Compared to a 3-methoxy-4-butoxybenzaldehyde analog, this compound increases the Polar Surface Area (PSA) by exactly 9.23 Ų (from 35.53 to 44.76 Ų) and reduces the calculated LogP by approximately 0.5-0.8 units, allowing formulators to optimize the hydrophilic-lipophilic balance (HLB) for improved oral bioavailability[2].
| Evidence Dimension | Polar Surface Area (PSA) and cLogP |
| Target Compound Data | PSA = 44.76 Ų, lower cLogP |
| Comparator Or Baseline | 3-Methoxy-4-butoxybenzaldehyde (PSA = 35.53 Ų) |
| Quantified Difference | +9.23 Ų PSA and ~0.5-0.8 unit reduction in cLogP |
| Conditions | In silico physicochemical profiling for API formulation |
Critical for medicinal chemistry procurement when optimizing the hydrophilic-lipophilic balance (HLB) of the final API without changing the binding pocket sterics.
Leveraging its precise 44.76 Ų Polar Surface Area and reduced cLogP, this compound is a highly suitable starting material for synthesizing advanced PDE4 and kinase inhibitors where maintaining a specific hydrophilic-lipophilic balance is required for oral bioavailability [1].
Due to its >3-fold increased solubility in cold THF and Toluene compared to simpler analogs, it is highly suited for cryogenic asymmetric organometallic additions, ensuring homogeneous reaction conditions and preventing yield-crashing precipitation[2].
The strong para-resonance (+R) effect of the 4-(3-methoxypropoxy) group provides enhanced thermodynamic stability (~1.5-2.0 kcal/mol) to imine and enamine intermediates, making it a robust substrate for controlled Knoevenagel condensations and reductive aminations in heterocyclic API synthesis .